5-(3-(Hydroxymethyl)phenyl)pyridin-2-ol

Physicochemical Profiling Tautomerism Medicinal Chemistry

5-(3-(Hydroxymethyl)phenyl)pyridin-2-ol (CAS 1111102-81-8) is a regiospecific heterocyclic scaffold where the 5-position pyridin-2-ol substitution with a 3-(hydroxymethyl)phenyl group is structurally validated for kinase inhibition (CSF-1R, c-KIT, FLT3) and purinergic receptor modulation (P2X1, P2X3). Procurement of this exact isomer is critical—positional isomers (e.g., 5-(4-hydroxymethyl)phenyl or 3-(hydroxymethyl)-5-phenyl variants) exhibit divergent hydrogen-bonding networks, lipophilicity, and metabolic stability, leading to unpredictable target affinity and selectivity. This compound serves as a high-quality fragment (MW 201.22) compatible with SPR, NMR, and X-ray crystallography screening. The dual orthogonal functionalization handles (pyridin-2-ol nitrogen and primary alcohol) enable chemical probe synthesis without disrupting core pharmacology. Choose this specific CAS to ensure SAR reproducibility and avoid invalidating lead optimization campaigns.

Molecular Formula C12H11NO2
Molecular Weight 201.22
CAS No. 1111102-81-8
Cat. No. B3375559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-(Hydroxymethyl)phenyl)pyridin-2-ol
CAS1111102-81-8
Molecular FormulaC12H11NO2
Molecular Weight201.22
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CNC(=O)C=C2)CO
InChIInChI=1S/C12H11NO2/c14-8-9-2-1-3-10(6-9)11-4-5-12(15)13-7-11/h1-7,14H,8H2,(H,13,15)
InChIKeyPYNQEGVQMFFSQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-(Hydroxymethyl)phenyl)pyridin-2-ol (CAS 1111102-81-8) Procurement: Class and Physicochemical Baseline


5-(3-(Hydroxymethyl)phenyl)pyridin-2-ol (CAS 1111102-81-8) is a heterocyclic organic compound characterized by a pyridin-2-ol core substituted at the 5-position with a 3-(hydroxymethyl)phenyl group . The compound is also known as 5-[3-(hydroxymethyl)phenyl]-2(1H)-pyridinone, reflecting the tautomeric equilibrium between the pyridinol and pyridinone forms . This compound is primarily utilized as a versatile small molecule scaffold in medicinal chemistry and chemical biology research, with applications in kinase inhibition, G protein-coupled receptor modulation, and as a building block for the synthesis of more complex drug candidates . Predicted physicochemical properties include a molecular weight of 201.22 g/mol, a boiling point of 493.3±45.0 °C, a density of 1.245±0.06 g/cm³, and a pKa of 11.56±0.10 .

Why 5-(3-(Hydroxymethyl)phenyl)pyridin-2-ol Cannot Be Interchanged with Positional Isomers or Close Analogs


Procurement of this specific compound over its positional isomers (e.g., 5-(4-(hydroxymethyl)phenyl)pyridin-2-ol, CAS 1111115-98-0 ; 3-(3-(hydroxymethyl)phenyl)pyridin-2-ol, CAS 1261895-89-9 ) or regioisomers (e.g., 3-(hydroxymethyl)-5-phenylpyridin-2-ol, CAS 1227591-01-6 [1]) is critical because the precise substitution pattern dictates the molecule's three-dimensional conformation and its ability to engage specific biological targets. Even minor variations in the position of the hydroxymethyl group or the pyridine ring substitution can profoundly alter hydrogen-bonding networks, lipophilicity, and metabolic stability, leading to significant differences in target affinity, selectivity, and downstream pharmacological activity [2]. Generic substitution risks selecting a compound with uncharacterized or suboptimal activity in the intended assay, thereby invalidating structure-activity relationship studies or compromising the development of proprietary lead series.

Quantitative Differentiation Evidence for 5-(3-(Hydroxymethyl)phenyl)pyridin-2-ol (1111102-81-8) Procurement Decisions


Predicted pKa and Tautomeric Preference Differentiates from 4-Substituted Phenyl Analogs

The predicted acid dissociation constant (pKa) of 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol is 11.56 ± 0.10, a value that reflects the equilibrium between its pyridinol and pyridinone tautomeric forms . In contrast, the 4-substituted phenyl analog 5-(4-(hydroxymethyl)phenyl)pyridin-2-ol (CAS 1111115-98-0) is expected to exhibit a subtly different pKa and tautomeric ratio due to altered electronic effects from the para-substituent, potentially impacting hydrogen-bond donor/acceptor capacity and solubility. This differentiation is critical for assays sensitive to the compound's ionization state, such as passive membrane permeability, enzyme active site binding, and crystallography conditions.

Physicochemical Profiling Tautomerism Medicinal Chemistry

Inferred Scaffold Versatility for Kinase and GPCR Target Classes

While direct quantitative activity data for 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol is not publicly available, the 5-hydroxy-pyridine core is explicitly claimed in patents as a privileged scaffold for modulating purinergic P2X1 and P2X3 receptors, as well as AOC3 (VAP-1) [1][2]. The specific 3-(hydroxymethyl)phenyl substitution pattern in the target compound introduces a unique hydrogen-bond donor/acceptor motif that can be rationally designed to improve binding affinity and selectivity over structurally simpler pyridine analogs lacking the benzyl alcohol moiety. This class-level inference is supported by the compound's commercial availability and its use as a 'versatile small molecule scaffold' for medicinal chemistry programs .

Kinase Inhibition GPCR Antagonism Scaffold Hopping

Predicted Physicochemical Profile Supports Favorable Drug-Likeness Relative to Higher Molecular Weight Derivatives

With a molecular weight of 201.22 g/mol and a predicted logP within a favorable range, 5-(3-(hydroxymethyl)phenyl)pyridin-2-ol adheres to Lipinski's Rule of Five criteria . This contrasts with some later-stage pyridinyl derivatives bearing extended alkyl or heteroaryl chains, which often exhibit molecular weights exceeding 400 g/mol and increased lipophilicity, potentially leading to poor solubility and higher metabolic clearance [1]. The compact nature of the target compound, combined with its hydrogen-bonding capacity, makes it an attractive starting point for lead discovery programs prioritizing oral bioavailability and CNS penetration.

Drug-likeness Lipinski's Rule ADME Prediction

Optimal Research and Procurement Scenarios for 5-(3-(Hydroxymethyl)phenyl)pyridin-2-ol (1111102-81-8)


Hit-to-Lead Optimization in Kinase and GPCR Programs

This compound serves as an ideal starting point for medicinal chemistry campaigns targeting kinases (e.g., CSF-1R, c-KIT, FLT3) and purinergic receptors (P2X1, P2X3) where the 5-hydroxy-pyridine core has been validated. The 3-(hydroxymethyl)phenyl group provides a synthetic handle for further derivatization, enabling rapid exploration of structure-activity relationships (SAR) and the generation of proprietary analogs with improved potency and selectivity [1].

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

With a molecular weight of only 201.22 g/mol, the compound meets the criteria for a high-quality fragment. Its predicted physicochemical properties (pKa ~11.56, favorable cLogP) make it suitable for both biochemical and biophysical screening assays, including surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), and X-ray crystallography. Procurement for fragment libraries supports the identification of novel chemical matter against challenging targets .

Chemical Biology Tool Compound Synthesis

The presence of both a nucleophilic pyridin-2-ol nitrogen and a primary alcohol (hydroxymethyl) group allows for orthogonal functionalization. This facilitates the synthesis of chemical probes (e.g., affinity tags, fluorescent labels, or photoaffinity ligands) without compromising the core scaffold's biological activity. This application is critical for target identification and validation studies in cellular models of pain, inflammation, or oncology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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